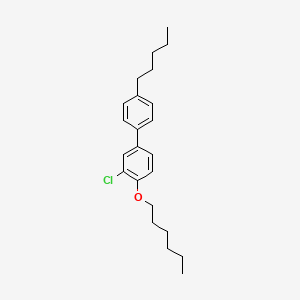
3-Chloro-4-(hexyloxy)-4'-pentyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a chlorine atom, a hexyloxy group, and a pentyl group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Chlorination: Introduction of a chlorine atom to the biphenyl core using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Alkylation: Introduction of the pentyl group through a Friedel-Crafts alkylation reaction using pentyl chloride (C₅H₁₁Cl) and aluminum chloride (AlCl₃) as a catalyst.
Etherification: Introduction of the hexyloxy group via a nucleophilic substitution reaction using hexyloxy chloride (C₆H₁₃OCl) and a base like sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted biphenyl derivatives.
Scientific Research Applications
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of liquid crystals for display technologies and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, making it less hydrophobic.
4-Hexyloxy-4’-pentylbiphenyl: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, altering its solubility and chemical properties.
Uniqueness
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is unique due to the combination of the chlorine atom, hexyloxy group, and pentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
87946-83-6 |
|---|---|
Molecular Formula |
C23H31ClO |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-chloro-1-hexoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H31ClO/c1-3-5-7-9-17-25-23-16-15-21(18-22(23)24)20-13-11-19(12-14-20)10-8-6-4-2/h11-16,18H,3-10,17H2,1-2H3 |
InChI Key |
GJDDHOCWUAZPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
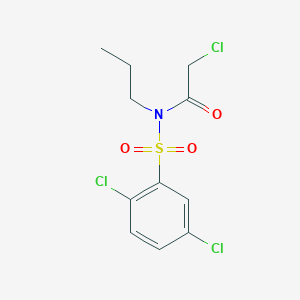

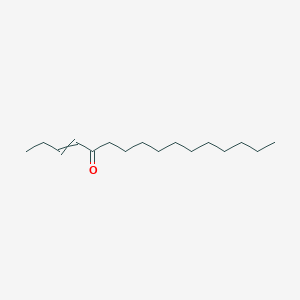

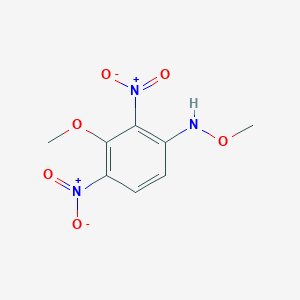
![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)

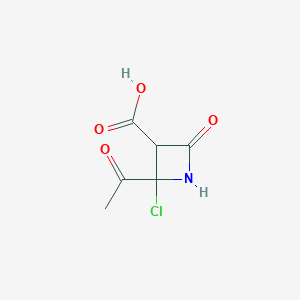
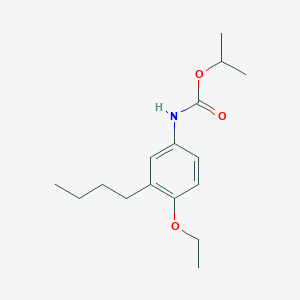

![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
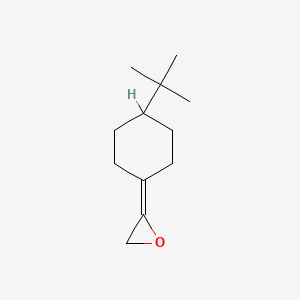
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
